REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[N+:11]([O-])([OH:13])=[O:12]>O>[N+:11]([C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH:6]=[CH:7][CH:8]=1)([O-:13])=[O:12]
|
Name
|
|
Quantity
|
1025 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
680 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2-liter resin flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, a dropping funnel, a N2 sparge tube and a condenser
|
Type
|
ADDITION
|
Details
|
During the first 40 minutes of addition time the temperature
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
was gradually reduced to about 62° C. and for the remaining addition period the reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 50° and 60° C
|
Type
|
DISTILLATION
|
Details
|
were distilled off at 60°-75° C. for about 1.25 hours
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
by sparging the molten reaction product with nitrogen gas
|
Type
|
TEMPERATURE
|
Details
|
while maintaining reduced pressure
|
Type
|
CUSTOM
|
Details
|
During the 30 minutes sparging period the temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was kept at 75°-80° C
|
Type
|
CUSTOM
|
Details
|
The molten product (1408.5 g, 100% of theory) was removed from the reactor
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |